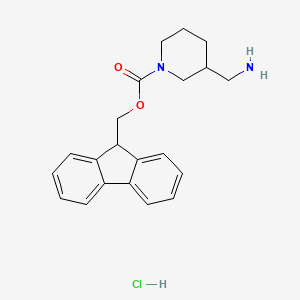

3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride

説明

3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride is a chemical compound with the molecular formula C21H24N2O2.HCl and a molecular weight of 372.89 g/mol . It is primarily used in organic synthesis and proteomics research . The compound is known for its role in peptide synthesis, particularly in the protection of amino groups during the synthesis process .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride typically involves the reaction of 1-N-Fmoc-piperidine with formaldehyde and ammonium chloride under controlled conditions . The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity . Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the compound’s identity and purity .

化学反応の分析

Fmoc Deprotection Mechanism

The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group. Its removal from 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride involves cleavage under basic conditions, typically using 20% piperidine in aqueous or organic solvents.

Reaction Pathway:

- Base-Induced Cleavage :

- Byproduct Formation :

Kinetic Data:

- Deprotection Efficiency :

Compatibility in Multistep Syntheses

The compound’s stability under diverse reaction conditions enables its use in one-pot, multisegment ligations:

Stability Under Acidic/Basic Conditions:

- Aspartimide Prevention :

a. Piperidine Adduct Formation

- Risk : Base-catalyzed elimination of the Fmoc group can lead to piperidine addition at reactive sites (e.g., dehydroalanine residues) .

- Mitigation : Use of bulky trityl-type protecting groups minimizes elimination .

b. Aspartimide Formation

- Risk : Prolonged exposure to piperidine may cause aspartimide formation in Asp-containing sequences, leading to epimerization .

- Mitigation :

b. Ionic Liquid-Mediated Deprotection

Table 1: Fmoc Deprotection Efficiency Under Various Conditions

| Condition | Time (min) | Conversion (%) | Byproducts | Source |

|---|---|---|---|---|

| 20% piperidine (pH 11) | 7 | 100 | DBF-piperidine | |

| 5% piperazine + 1% DBU (DMF) | 45 | 98 | Negligible | |

| Et₃N in [Bmim][BF₄] | 30 | 99 | None |

Table 2: Stability of Asp/Gly Sequences During Deprotection

| Sequence | Condition | Iso-Asp Formation (%) | Source |

|---|---|---|---|

| Asp–Gly | 20% piperidine (pH 11, 14m) | 0 | |

| Asn–Gly | 20% piperidine (pH 11, 14m) | <1 |

科学的研究の応用

Peptide Synthesis

The primary application of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride lies in its use as a building block in SPPS. This method is favored for producing high-purity peptides efficiently. The Fmoc protection allows for mild deprotection conditions, which are crucial for sensitive amino acids.

Key Advantages:

- Compatibility with Various Conditions: The Fmoc group is stable under various reaction conditions, including the presence of NaNO2, which is often used to generate peptide thioesters from peptide hydrazides .

- High Yield and Purity: The use of this compound in one-pot native chemical ligation (NCL) has been shown to yield high-purity full-length polypeptides efficiently .

Development of Alternative Deprotection Strategies

Research has indicated that alternative bases can be used for Fmoc removal, enhancing the efficiency and sustainability of SPPS. For example:

- 3-(Diethylamino)propylamine has been identified as an effective alternative to piperidine for Fmoc removal, minimizing side products and improving overall yields .

- Piperazine/DBU combinations have also been explored, showing rapid kinetics for complete Fmoc removal while reducing epimerization and aspartimide formation .

Case Study 1: One-Pot NCL Using Fmoc Group

A study demonstrated the successful application of this compound in a one-pot NCL reaction. The researchers reported that by masking the N-terminal cysteine residue with the Fmoc group, they achieved quantitative deprotection and subsequent ligation in the same reaction mixture. This method resulted in high conversion rates and purity levels .

Case Study 2: Sustainable SPPS Approaches

Another research highlighted the shift towards greener methodologies in SPPS by employing alternative bases like DEAPA and piperazine/DBU for Fmoc removal. These alternatives not only improved yields but also reduced environmental impact by minimizing hazardous waste associated with traditional piperidine use .

Comparative Data Table

The following table summarizes various deprotection methods used in conjunction with this compound:

| Deprotection Method | Yield (%) | Epimerization Rate (%) | Side Products |

|---|---|---|---|

| 20% Piperidine | High | Moderate | Common |

| 5% Piperazine + 1% DBU | Very High | Low | Reduced |

| 3-Diethylaminopropylamine | High | Low | Minimal |

作用機序

The mechanism of action of 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process . The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding . The deprotection step involves the removal of the Fmoc group, typically using a base such as piperidine, to yield the free amine .

類似化合物との比較

Similar Compounds

1-N-Fmoc-piperidine: Similar in structure but lacks the aminomethyl group.

Fmoc-protected amino acids: Used in peptide synthesis but differ in the side chain structure.

Fmoc-protected amines: Similar protecting group but different core structures.

Uniqueness

3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride is unique due to its specific structure, which combines the Fmoc protecting group with an aminomethyl-piperidine core . This combination allows for versatile applications in peptide synthesis and other organic synthesis processes .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20H,5-6,11-14,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXCUFDCDDVCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373394 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-56-8 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 669713-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。